N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)17-20-18(26-21-17)25-9-16(22)19-12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPRGKHHBGOMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising:
- A benzo[d][1,3]dioxole moiety, known for its role in various biological activities.
- A thiadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.
- An o-tolyl group that may contribute to its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Thiadiazole compounds have been shown to inhibit the growth of various bacteria and fungi. In particular, compounds containing the thiadiazole ring have demonstrated activity against Escherichia coli and Staphylococcus aureus with IC50 values ranging from 0.01 to 34.4 μM .
2. Antiviral Potential
Research has highlighted the potential of thiadiazole derivatives in antiviral applications. For example:
- Compounds similar to this compound showed inhibitory effects on the SARS-CoV-2 protease with low micromolar IC50 values . This suggests a promising avenue for developing antiviral agents targeting viral proteases.
3. Cytotoxicity and Cellular Viability
Studies assessing the cytotoxic effects of related compounds have provided insights into their safety and therapeutic index:
- The cytotoxicity of thiadiazole derivatives was evaluated on human cell lines (e.g., MRC-5), showing dose-dependent reductions in cell viability. Notably, some compounds exhibited over 90% inhibition at concentrations as low as 0.01 μM .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and viral replication.
- Interference with Cellular Processes: The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
| Study | Compound | Biological Activity | IC50 |
|---|---|---|---|
| k3 | Inhibition of SARS-CoV-2 protease | 0.01 μM | |
| m11 | Antimicrobial against E. coli | 33 nM | |
| A2 | Cytotoxicity in MRC-5 cells | 10 μM |
These studies underscore the potential therapeutic applications of thiadiazole derivatives in treating infections and possibly cancer.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. Its molecular formula is , with a molecular weight of approximately 398.5 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including gram-positive and gram-negative bacteria. For instance, derivatives of thiadiazoles have shown effectiveness against Mycobacterium bovis with a minimum inhibitory concentration (MIC) as low as 31.25 μg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives are known to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the ability of similar compounds to affect metabolic pathways in cancer cells, suggesting their utility in chemotherapeutic applications .
Neuroprotective Effects
Given the structural characteristics of thiadiazoles and their derivatives, there is growing interest in their neuroprotective effects. Some studies suggest that these compounds may inhibit enzymes like acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Photochemical Applications
Recent investigations into the photochemical properties of compounds related to this compound have revealed their potential use in photonic devices. The ability to undergo ring contractions under light exposure opens avenues for developing materials that can change properties based on light stimuli .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing various functional materials due to its reactive thiol group. This characteristic allows for the modification of surfaces or the creation of nanostructures with specific electronic or optical properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives are evaluated below based on core scaffolds, substituents, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Core Scaffold Diversity: The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with thiazolo-triazole () or thiazolidinone () systems. Thiadiazoles are known for their sulfur-driven redox activity and stability under physiological conditions, whereas thiazolidinones are associated with anti-inflammatory and antimicrobial properties . The benzodioxole moiety is conserved across multiple analogs, suggesting its critical role in enhancing bioavailability or binding affinity through π-π stacking or hydrogen bonding .
Thioether vs. Chloroacetamide: The thioether linkage in the target compound offers greater metabolic stability than the chloroacetamide in , which may undergo nucleophilic substitution .
Synthetic Strategies :
- Carbodiimide-based coupling (e.g., EDC/HOBt) is a common method for acetamide bond formation, as seen in and .
- Heterocyclic assembly (e.g., thiadiazole or triazole formation) often involves cyclocondensation or azide-alkyne click chemistry, as described in and .
Biological Implications :
- Thiadiazole derivatives (e.g., ASN90 in ) demonstrate neuroprotective activity via enzyme inhibition, suggesting the target compound could share similar mechanisms .
- Benzimidazole-containing analogs () show potent enzyme inhibition (e.g., IDO1), highlighting the impact of nitrogen-rich heterocycles on bioactivity .
Research Findings and Data
Physicochemical Properties
Q & A
Q. What are the optimal synthetic conditions for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates under nitrogen atmosphere to prevent oxidation .
- Solvent optimization : Dimethylformamide (DMF) or acetonitrile is used to enhance reactivity, with triethylamine as a base to neutralize byproducts .
- Temperature control : Reactions are often conducted at 60–80°C for 6–12 hours to balance yield and purity .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures >95% purity. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the benzodioxole, thiadiazole, and acetamide moieties .
- Mass spectrometry (HRMS) for molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the thioether bridge .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase) using spectrophotometric methods at 1–100 µM concentrations .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Control compounds : Compare with structurally related thiadiazoles or benzodioxoles to establish baseline activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Orthogonal assays : Validate in vitro hits using ex vivo tissue models (e.g., rat liver microsomes) to assess metabolic stability .
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral/intravenous administration .
- Structural analogs : Synthesize derivatives with modified thiadiazole substituents to isolate activity-contributing groups .
Q. What strategies address stereochemical challenges in synthesis?
- Chiral resolution : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like thioether bond formation .
- Dynamic NMR : Characterize rotational barriers of the thioacetamide group to assess conformational stability .
- X-ray analysis : Resolve crystal structures of intermediates to guide stereochemical assignments .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Systematic substitution : Replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to probe electronic effects .
- Fragment-based design : Test truncated analogs (e.g., benzodioxole-thiadiazole fragments) to identify pharmacophoric elements .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 .
Q. What methodologies mitigate purification challenges for this hydrophobic compound?
- Gradient elution : Use reverse-phase HPLC with acetonitrile/water gradients (10–90% over 30 min) .
- Solvent recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal yield .
- Microwave-assisted extraction : Improve solubility using DMF at elevated temperatures (100°C) .
Q. How can reaction mechanisms for thiadiazole-thioacetamide coupling be elucidated?
- Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer nucleophilic substitution (SN2) pathways .
- Isotopic labeling : Use ³⁵S-labeled thiadiazoles to track sulfur transfer during coupling .
- Computational DFT : Calculate transition-state energies for key steps (e.g., CS bond formation) using Gaussian09 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
